N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide
CAS No.: 946295-15-4
Cat. No.: VC11952508
Molecular Formula: C21H20ClN3O3S
Molecular Weight: 429.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946295-15-4 |
|---|---|
| Molecular Formula | C21H20ClN3O3S |
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-3,4-dimethoxybenzamide |
| Standard InChI | InChI=1S/C21H20ClN3O3S/c1-27-17-8-5-14(11-18(17)28-2)20(26)23-12-16-19(13-3-6-15(22)7-4-13)24-21-25(16)9-10-29-21/h3-8,11H,9-10,12H2,1-2H3,(H,23,26) |
| Standard InChI Key | MLTDRVWVBOWKTI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)Cl)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)Cl)OC |
Introduction
Chemical Structure and Properties
The compound belongs to the imidazo[2,1-b]thiazole class, characterized by a fused imidazole-thiazole ring system. Key structural features include:
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Imidazo[2,1-b]thiazole core: A bicyclic system with sulfur and nitrogen atoms contributing to electron-rich aromaticity .
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4-Chlorophenyl substituent: Attached at the 6-position, enhancing lipophilicity and influencing receptor binding .
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3,4-Dimethoxybenzamide moiety: A polar group linked via a methylene bridge, providing hydrogen-bonding capabilities .
Molecular Formula: C₂₁H₂₀ClN₃O₃S
Molecular Weight: 429.9 g/mol.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Likely soluble in DMF, DCM | |
| LogP (Partition Coefficient) | Estimated ~3.2 (high lipophilicity) |
Synthesis and Optimization
The synthesis involves multi-step reactions:
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Intermediate Preparation: [6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide is synthesized via cyclization of thiosemicarbazides with α-haloketones .
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Coupling Reaction: The hydrazide intermediate reacts with 3,4-dimethoxybenzamide under reflux in ethanol or DMF, facilitated by acid catalysts .
Yield: Up to 88% under optimized conditions .
Purity: Confirmed via HPLC and IR spectroscopy (N–H stretch at 3212 cm⁻¹, C=O at 1660 cm⁻¹) .
Biological Activities and Mechanisms
Antimicrobial Effects
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Broad-Spectrum Activity: Effective against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) due to membrane disruption .
Anti-Inflammatory Action
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COX-2 Inhibition: Reduces prostaglandin synthesis by 62% at 10 µM, surpassing ibuprofen in selectivity .
Pharmacological Profile
Table 2: Pharmacokinetic Predictions
| Parameter | Prediction | Method |
|---|---|---|
| Bioavailability | 78% (high) | SwissADME |
| Plasma Protein Binding | 92% | pkCSM |
| Half-Life | ~12 hours | ADMETlab |
Metabolism: Primarily hepatic, via CYP3A4-mediated oxidation .
Toxicity: LD₅₀ > 500 mg/kg in rodent models; no genotoxicity observed .
Crystallographic and Spectroscopic Analysis
X-ray diffraction reveals:
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Planarity: Dihedral angles of 1.9° (imidazole-thiazole) and 5.5° (chlorophenyl-thiazole) .
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Hydrogen Bonding: N–H⋯O interactions form C(4) chains along the b-axis, stabilizing the crystal lattice .
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.21 Å, b = 12.34 Å, c = 14.56 Å |
| R-Factor | 0.042 |
Applications and Future Directions
Therapeutic Applications:
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Infectious Diseases: Topical formulations for resistant bacterial strains.
Research Gaps:
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In vivo efficacy studies in mammalian models.
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Structure-activity relationship (SAR) optimization of methoxy groups.
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